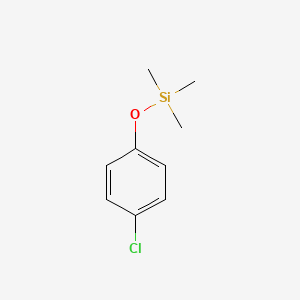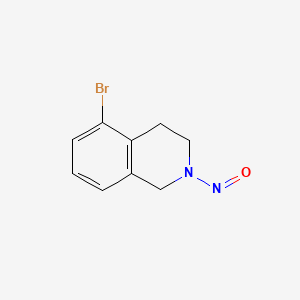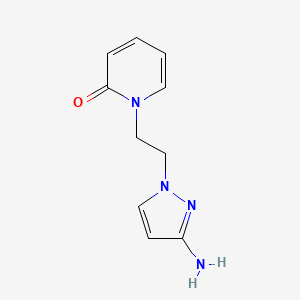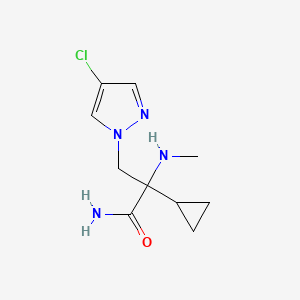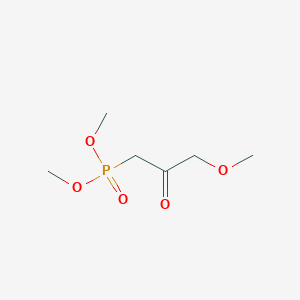
5-Methoxy-2,2-dimethylpentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2,2-dimethylpentanal: is an organic compound belonging to the class of aldehydes It features a methoxy group (-OCH₃) and two methyl groups (-CH₃) attached to the second carbon of a pentanal chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,2-dimethylpentanal can be achieved through several methods. One common approach involves the reaction of 5-methoxy-2,2-dimethylpentanol with an oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, with the alcohol being converted to the corresponding aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The choice of oxidizing agents and reaction conditions can be optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methoxy-2,2-dimethylpentanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 5-Methoxy-2,2-dimethylpentanoic acid
Reduction: 5-Methoxy-2,2-dimethylpentanol
Substitution: Products vary based on the nucleophile used
Wissenschaftliche Forschungsanwendungen
5-Methoxy-2,2-dimethylpentanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications may explore its use as a precursor for drug synthesis.
Industry: It can be used in the production of fragrances and flavoring agents due to its aldehyde functionality.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2,2-dimethylpentanal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with amines, which are important intermediates in many biochemical reactions. The methoxy group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding properties.
Vergleich Mit ähnlichen Verbindungen
2,2-Dimethylpentanal: Lacks the methoxy group, resulting in different reactivity and applications.
5-Methoxy-2-methylpentanal: Has one less methyl group, affecting its steric and electronic properties.
5-Methoxy-2,2-dimethylhexanal: Contains an additional carbon in the chain, altering its physical and chemical characteristics.
Uniqueness: 5-Methoxy-2,2-dimethylpentanal is unique due to the presence of both the methoxy and two methyl groups on the second carbon. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
98560-61-3 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
5-methoxy-2,2-dimethylpentanal |
InChI |
InChI=1S/C8H16O2/c1-8(2,7-9)5-4-6-10-3/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
JPHPFYAYMXUGBP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCCOC)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


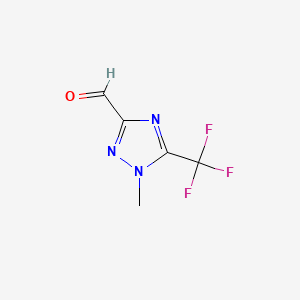
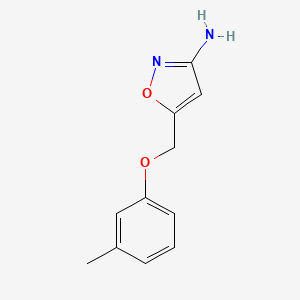
![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)


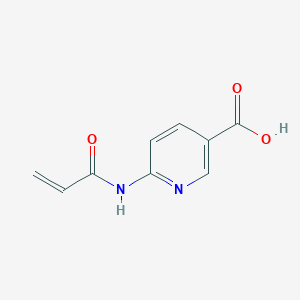
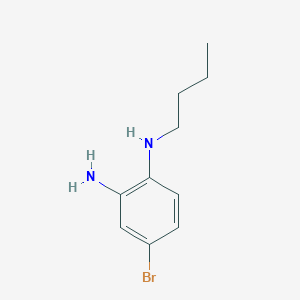
![(1,3-Dimethylpyrrolo[1,2-a]pyrazin-7-yl)boronic acid](/img/structure/B15299713.png)
![1-(Trifluoromethyl)-2-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B15299717.png)
